Regioselective Oxidation Yield to 7-Aminoindan-1-one vs. Alternative Precursors
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide undergoes regioselective oxidation with potassium permanganate to yield the corresponding 7-aminoindan-1-one derivative [1]. This reaction exploits the specific 4-acetamido substitution pattern, which directs oxidation ortho to the acetamido group. In contrast, the 5-acetamido isomer (CAS 85515-20-4) undergoes oxidation to the 6-aminoindan-1-one scaffold, producing a distinct regioisomeric product that is not interchangeable in downstream synthetic sequences. The specific synthetic yield for this transformation, while not explicitly reported as a single value, is described as proceeding under standard conditions that are reproducible for laboratory-scale procurement.
| Evidence Dimension | Regioselectivity of oxidation to aminoindanone derivative |
|---|---|
| Target Compound Data | Oxidized to 7-aminoindan-1-one derivative at the 7-position (ortho to the 4-acetamido group) |
| Comparator Or Baseline | 5-acetamido isomer (CAS 85515-20-4) oxidized to 6-aminoindan-1-one derivative |
| Quantified Difference | Regioisomeric product: 7-aminoindan-1-one scaffold (target) vs. 6-aminoindan-1-one scaffold (comparator) |
| Conditions | Potassium permanganate oxidation in acetone/water; acidic hydrolysis work-up |
Why This Matters
This regiospecificity ensures that procurement of the correct 4-acetamido isomer is essential for synthetic pathways targeting the 7-aminoindan-1-one scaffold, which is a key intermediate in medicinal chemistry programs.
- [1] D. R. Buckle and C. J. M. Rockell. A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Journal of the Chemical Society, Perkin Transactions 1, 1982, 627-630. DOI: 10.1039/P19820000627. View Source
